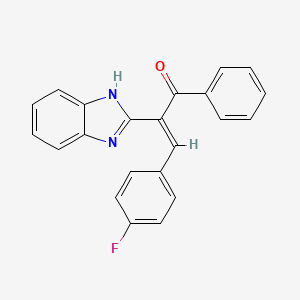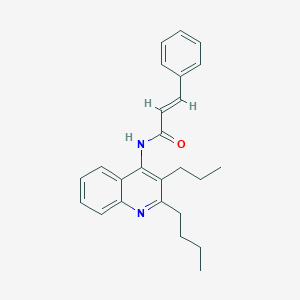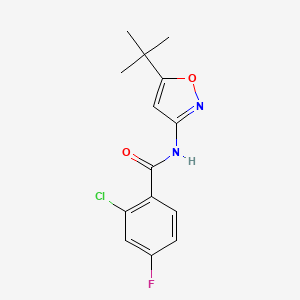![molecular formula C17H25NO5 B5325487 methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MABCD is a cyclic peptide that belongs to the family of natural products known as enediynes. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, it has been studied extensively due to its unique chemical structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
MABCD has shown promising results in various scientific research applications, including cancer treatment, DNA cleavage, and chemical biology. Its unique chemical structure allows it to selectively target cancer cells and induce DNA damage, which makes it a potential candidate for cancer therapy. Additionally, MABCD can be used as a tool in chemical biology to study protein-DNA interactions and DNA repair mechanisms.
Mecanismo De Acción
The mechanism of action of MABCD involves the formation of a reactive enediyne intermediate that can undergo Bergman cyclization, resulting in the formation of highly reactive diradical species. These diradical species can then cleave DNA, leading to cell death. The selectivity of MABCD towards cancer cells is due to the higher levels of reactive oxygen species (ROS) and DNA damage response pathways in cancer cells compared to normal cells.
Biochemical and Physiological Effects:
MABCD has been shown to have a potent cytotoxic effect on cancer cells, both in vitro and in vivo. It induces DNA damage and cell cycle arrest, leading to apoptosis. Additionally, MABCD has been shown to have anti-angiogenic and anti-metastatic effects, which makes it a potential candidate for cancer therapy. However, MABCD can also cause toxicity to normal cells, which limits its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MABCD has several advantages for lab experiments, including its unique chemical structure, selectivity towards cancer cells, and potential applications in chemical biology. However, its low yield and toxicity to normal cells make it challenging to work with. Additionally, the synthesis of MABCD requires specialized equipment and expertise, which can be a limiting factor for some research labs.
Direcciones Futuras
There are several future directions for MABCD research, including the development of more efficient synthesis methods, the exploration of its potential applications in cancer therapy and chemical biology, and the identification of novel derivatives with improved selectivity and potency. Additionally, the use of MABCD in combination with other cancer therapies, such as chemotherapy and radiation therapy, could enhance its therapeutic potential. Further studies are needed to fully understand the mechanism of action and potential applications of MABCD.
In conclusion, MABCD is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method is complex, and its mechanism of action involves the formation of reactive diradical species that can induce DNA damage and cell death. MABCD has shown promising results in cancer treatment and chemical biology, but its toxicity to normal cells and low yield make it challenging to work with. Future research directions include the development of more efficient synthesis methods and the exploration of its potential applications in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of MABCD is a complex process that involves multiple steps. It starts with the preparation of the key intermediate, 5-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-4,6-dioxoheptanoic acid, which is then converted into the desired product through a series of reactions, including amidation, cyclization, and esterification. The yield of the final product is relatively low, which makes the synthesis process challenging and time-consuming.
Propiedades
IUPAC Name |
methyl 2,2-dimethyl-4,6-dioxo-5-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,13-14H,2,6,8-10H2,1,3-5H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNWHIVXIUIVPC-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC=C)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC=C)/C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5325410.png)
![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)



![3-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(3,3-dimethylbutanoyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5325459.png)
![N-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5325471.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)

![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
